![molecular formula C12H19NO3 B5025541 3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5025541.png)
3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-allyl-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one is a chemical compound that has gained attention in the scientific community due to its unique structure and potential applications. This compound is also known as AHMA, and it belongs to a class of compounds known as spiroketals. AHMA has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of AHMA is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For instance, AHMA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. AHMA has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, AHMA has been found to bind to various receptors in the body, including the adenosine A1 receptor and the 5-HT1A receptor.
Biochemical and Physiological Effects:
AHMA has been found to exhibit interesting biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial activities. AHMA has also been found to exhibit neuroprotective and cardioprotective effects, making it a promising candidate for the treatment of various diseases. Additionally, AHMA has been found to exhibit antioxidant and radical scavenging activities, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
AHMA has several advantages for lab experiments, including its high purity and stability. AHMA can also be synthesized using various methods, allowing researchers to choose the most suitable method for their specific needs. However, AHMA has some limitations, including its limited solubility in water and some organic solvents. Additionally, AHMA may exhibit some toxicity at high concentrations, which should be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on AHMA, including the investigation of its potential therapeutic applications. For instance, AHMA may be a promising candidate for the treatment of various inflammatory diseases, such as arthritis and asthma. Additionally, AHMA may have potential applications in the treatment of various cancers, including breast cancer and lung cancer. Further research is also needed to fully understand the mechanism of action of AHMA and its interactions with various enzymes and receptors in the body.
Méthodes De Synthèse
AHMA can be synthesized using various methods, including the condensation of 4-hydroxy-4-methyl-2-pentanone with allylamine, followed by cyclization with formaldehyde and sodium borohydride reduction. Another method involves the reaction of 2-allyloxymethyl-4-methyl-1,3-dioxolane with hydroxylamine hydrochloride, followed by cyclization with formaldehyde and reduction with sodium borohydride. These methods have been optimized to produce high yields of AHMA, and the purity of the compound can be confirmed using various analytical techniques.
Applications De Recherche Scientifique
AHMA has been found to exhibit interesting properties that make it suitable for various scientific research applications. For instance, AHMA has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. AHMA has also been used as a building block in the synthesis of various spiroketals and other bioactive compounds. Additionally, AHMA has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug discovery.
Propriétés
IUPAC Name |
4-hydroxy-4-methyl-3-prop-2-enyl-1-oxa-3-azaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-9-13-10(14)16-12(11(13,2)15)7-5-4-6-8-12/h3,15H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAQCTSYBWSECD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCCCC2)OC(=O)N1CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5025460.png)
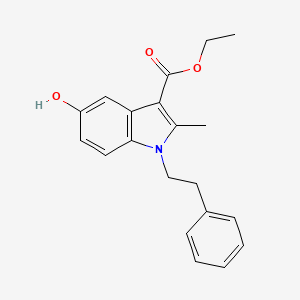
![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5025468.png)
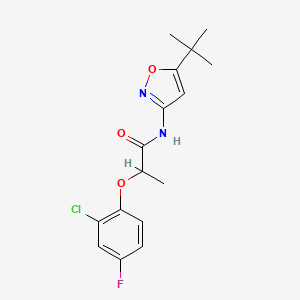
![[hydroxy(phenyl)methyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5025516.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B5025521.png)
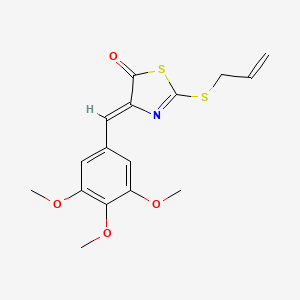

![N~1~-(3-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5025532.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5025533.png)
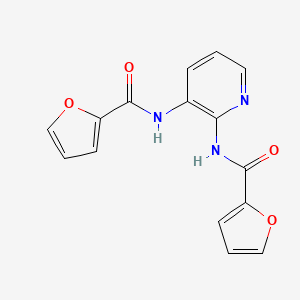
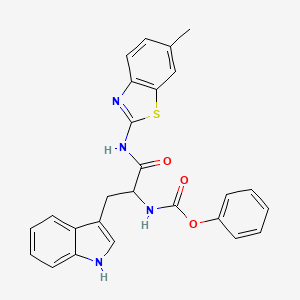
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,6-diethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5025562.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5025564.png)